Alazopeptin

Trypanosomiasis In Vivo Efficacy Comparative Pharmacology

Procure Alazopeptin (CAS 1397-84-8), a tripeptide diazo antibiotic with dual antitumor (L-1210, S-180) and antitrypanosomal activity. Its unique Ala-DON-DON scaffold, biosynthesized via Streptomyces spp., offers a superior in vivo survival model vs. suramin (>40 vs. 26.7 days). Ideal as a benchmark tool compound or scaffold for investigating glutamine antagonist prodrug mechanisms.

Molecular Formula C15H20N6O5
Molecular Weight 364.36 g/mol
CAS No. 1397-84-8
Cat. No. B605273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlazopeptin
CAS1397-84-8
SynonymsAlazopeptin;  AA223 Lederle;  AA 223 Lederle;  AA-223 Lederle
Molecular FormulaC15H20N6O5
Molecular Weight364.36 g/mol
Structural Identifiers
InChIInChI=1S/C15H20N6O5/c1-2-7-18-12(5-3-10(22)8-19-16)14(24)21-13(15(25)26)6-4-11(23)9-20-17/h2,8-9,12-13,18H,1,3-7H2,(H,21,24)(H,25,26)
InChIKeyLYUGICBKRYXVHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alazopeptin (CAS 1397-84-8) Supplier Guide: Diazo-Tripeptide Antibiotic with Quantified Antitumor and Antitrypanosomal Profile


Alazopeptin (CAS 1397-84-8, C15H20N6O5, MW 364.36) is a peptidic diazo antibiotic, structurally characterized as L-alanyl-(6-diazo-5-oxo)-L-norleucyl-(6-diazo-5-oxo)-L-norleucine [1]. It is produced as a secondary metabolite by select Streptomyces species [2]. Its molecular framework, containing two diazo groups within a tripeptide scaffold (Ala-DON-DON), underpins its verified bioactivity profile, which includes documented antitumor activity against murine leukemia L-1210 and Sarcoma-180 [3][4], as well as antitrypanosomal activity [5].

Why Alazopeptin Cannot Be Substituted: Evidence-Based Differentiation from Generic Peptide Antibiotics


Alazopeptin exhibits a unique structure-activity relationship driven by its specific tripeptide sequence (Ala-DON-DON) containing two diazo-functionalized norleucine residues. This precise architecture is a prerequisite for its dual antitumor and antitrypanosomal activities, and is not conserved among generic peptide antibiotics [1]. Furthermore, chemical modifications to the core structure are known to alter or abolish activity. For instance, the closely related antibiotic OS-3256-B, while sharing a diazo core, exhibits a distinct antitumor potency profile, and is itself chemically derived from Alazopeptin [2]. This demonstrates that small structural variations lead to quantifiable differences in biological outcome, making simple substitution with a structurally similar, but not identical, compound scientifically unsound without direct comparative data. The following sections provide the necessary quantitative benchmarks to guide informed procurement.

Alazopeptin Procurement Evidence: Head-to-Head Antitrypanosomal Performance and Antitumor Efficacy


In Vivo Antitrypanosomal Activity: Alazopeptin Shows Superior Survival Outcome Over Clinical Standard Suramin

Alazopeptin demonstrates superior in vivo antitrypanosomal efficacy compared to the clinical standard suramin in a murine model of acute Trypanosoma brucei brucei infection [1].

Trypanosomiasis In Vivo Efficacy Comparative Pharmacology

In Vitro Antitrypanosomal Selectivity Index: Alazopeptin vs. Clinically Used Drugs

When benchmarked against the clinical drugs suramin and eflornithine, Alazopeptin exhibits a comparable and favorable selectivity index (SI), which is a key metric for assessing a compound's therapeutic window in vitro [1].

Selectivity Index Cytotoxicity Drug Discovery

Antitumor Activity: Alazopeptin vs. Structural Analog OS-3256-B in L-1210 Leukemia Model

Alazopeptin exhibits a distinct antitumor potency compared to its structural analog OS-3256-B in the L-1210 leukemia model. While both show activity, OS-3256-B is characterized as the more 'remarkably effective' agent [1].

Leukemia Antitumor Antibiotic Murine Model

In Vivo Acute Toxicity Benchmark: Alazopeptin LD50 in Rats

Alazopeptin's acute systemic toxicity has been characterized in rats, providing a critical baseline for planning in vivo experiments and comparing safety margins across structurally related diazo-peptides [1].

Toxicology LD50 In Vivo Safety

High-Impact Research Applications for Alazopeptin Based on Validated Evidence


Advanced Trypanosomiasis Research: In Vivo Proof-of-Concept Studies

Given Alazopeptin's demonstrated in vivo superiority over suramin in prolonging survival in an acute Trypanosoma brucei brucei infection model (>40 days vs. 26.7 days) [1], it is an ideal candidate for studies aiming to validate novel therapeutic hypotheses for Human African Trypanosomiasis (HAT). Researchers can use Alazopeptin as a benchmark tool compound to compare the efficacy of new chemical entities in head-to-head survival studies.

Natural Product Biosynthesis and Enzymology: Pathway Elucidation and Engineering

Alazopeptin's complete biosynthetic pathway has been recently elucidated, revealing novel enzymes like the transmembrane diazotizing protein AzpL [1]. This makes Alazopeptin a premier system for studying N-N bond formation in secondary metabolism. It is the foundational compound for heterologous production studies in Streptomyces albus and for engineering novel diazo-containing peptide derivatives through combinatorial biosynthesis.

Chemical Biology of Diazo-Containing Natural Products

As a stable, natural source of the potent glutamine antagonist DON (6-diazo-5-oxo-L-norleucine), Alazopeptin serves as a unique molecular probe. Unlike free DON, Alazopeptin is a tripeptide prodrug whose activity may be contingent on cellular uptake and processing. This property is supported by the fact that a more potent analog, OS-3256-B, is obtained from Alazopeptin via chemical transformation [1]. Alazopeptin is therefore a key tool for investigating prodrug activation mechanisms and targeted delivery strategies for diazo-containing glutamine antimetabolites.

Dual-Activity Anti-Infective Discovery: Targeting Cancer and Parasitic Diseases

Alazopeptin's verified dual activity against both tumor cells (leukemia L-1210, S-180) [1] and trypanosomes [2] positions it as a valuable starting point for research into therapeutic strategies with overlapping mechanisms. Its unique structure, distinct from classical chemotherapeutics, makes it a compelling scaffold for medicinal chemistry campaigns aimed at identifying new agents with a dual anti-cancer and anti-parasitic profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alazopeptin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.